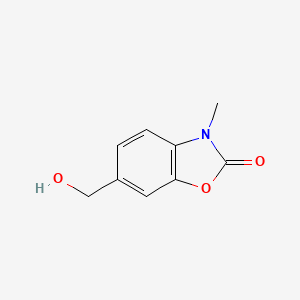

6-(Hydroxymethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one

Descripción

Chemical Identity and Structural Characterization of 6-(Hydroxymethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing fused ring systems. The official Chemical Abstracts Service registry number for this compound is 207552-67-8, which serves as its unique identifier in chemical databases and literature. The compound is systematically named as this compound, reflecting its structural composition and functional group positioning.

Alternative nomenclature systems have also been employed to describe this compound, including the designation 6-(hydroxymethyl)-3-methylbenzo[d]oxazol-2(3H)-one. This naming convention emphasizes the bicyclic nature of the compound and the specific positioning of the substituent groups on the benzoxazole framework. The nomenclature specifically indicates the presence of a hydroxymethyl group at position 6 of the benzene ring and a methyl group at position 3 of the nitrogen atom within the oxazole ring system.

The compound belongs to the broader class of benzoxazoles, which are characterized by a fused benzene and oxazole ring system. The systematic naming follows the principle of identifying the parent heterocyclic structure first, followed by the enumeration of substituents according to their positions and chemical nature. The use of standardized nomenclature ensures consistent identification and communication within the scientific community, facilitating accurate chemical information exchange and literature searches.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C9H9NO3, representing a precise atomic composition that defines its chemical identity. The molecular weight has been determined to be 179.17 grams per mole, with some sources reporting slightly varying precision levels such as 179.1727 grams per mole. This molecular weight calculation is based on the standard atomic masses of constituent elements and provides a fundamental parameter for various analytical and synthetic applications.

The elemental composition breakdown reveals nine carbon atoms, nine hydrogen atoms, one nitrogen atom, and three oxygen atoms within the molecular structure. This composition indicates a relatively compact heterocyclic molecule with a specific ratio of heteroatoms to carbon atoms, contributing to its unique chemical properties and reactivity patterns. The presence of three oxygen atoms within the relatively small molecular framework suggests multiple sites for potential hydrogen bonding and polar interactions.

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C9H9NO3 |

| Molecular Weight | 179.17 g/mol |

| Carbon Atoms | 9 |

| Hydrogen Atoms | 9 |

| Nitrogen Atoms | 1 |

| Oxygen Atoms | 3 |

The molecular formula provides insight into the degree of unsaturation within the compound structure. The benzoxazole core contributes significantly to the overall unsaturation index, with the fused ring system accounting for multiple degrees of unsaturation. The hydroxymethyl substituent introduces additional polarity to the molecule while maintaining the overall structural integrity of the heterocyclic framework.

Crystallographic Data and Three-Dimensional Conformational Studies

Structural analysis reveals that this compound possesses a fused benzoxazole ring system with specific geometric constraints imposed by the heterocyclic framework. The compound features a planar arrangement of the benzoxazole core, with the hydroxymethyl group at position 6 and the methyl group at position 3 extending from this central framework. The three-dimensional conformation is influenced by the inherent rigidity of the fused ring system and the rotational freedom of the substituent groups.

The molecular structure can be described through its Simplified Molecular Input Line Entry System representation as CN1C2=C(C=C(C=C2)CO)OC1=O, which provides a linear notation for the three-dimensional arrangement of atoms and bonds. This representation indicates the connectivity pattern within the molecule, showing the nitrogen atom bonded to a methyl group and integrated into the oxazole ring, while the hydroxymethyl group is attached to the benzene portion of the fused system.

The International Chemical Identifier string InChI=1S/C9H9NO3/c1-10-7-3-2-6(5-11)4-8(7)13-9(10)12/h2-4,11H,5H2,1H3 provides a standardized representation of the molecular structure and connectivity. This identifier encodes the stereochemical information and atomic connectivity in a format that can be universally interpreted by chemical software and databases. The structure exhibits specific bond angles and distances characteristic of benzoxazole systems, with the oxygen and nitrogen atoms in the oxazole ring creating a five-membered heterocycle fused to the benzene ring.

The hydroxymethyl substituent introduces conformational flexibility to the otherwise rigid benzoxazole framework. The rotation around the carbon-carbon bond connecting the hydroxymethyl group to the benzene ring allows for different spatial orientations, potentially affecting the compound's interaction with other molecules and its physical properties. This conformational flexibility may influence the compound's solubility characteristics and its ability to participate in intermolecular interactions.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides crucial structural information for this compound through the analysis of proton and carbon environments within the molecule. The compound's proton nuclear magnetic resonance spectrum would be expected to show characteristic signals for the various hydrogen environments present in the structure. The methyl group attached to the nitrogen atom would typically appear as a singlet in the aliphatic region, while the hydroxymethyl group would generate a more complex pattern due to coupling with the adjacent aromatic system.

The aromatic protons of the benzoxazole system would appear in the characteristic aromatic region of the spectrum, with specific chemical shift values depending on the electronic environment created by the nitrogen and oxygen heteroatoms. The hydroxymethyl group protons would be expected to show distinct chemical shifts, with the methylene protons adjacent to the benzene ring appearing at different chemical shift values compared to typical aliphatic methylene groups due to the deshielding effect of the aromatic system.

Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary information about the carbon framework of the molecule. The carbonyl carbon of the oxazole ring would be expected to appear significantly downfield due to the deshielding effect of the oxygen atom. The aromatic carbons would show characteristic chemical shifts in the aromatic region, with the carbon bearing the hydroxymethyl group potentially showing a different chemical shift compared to the unsubstituted aromatic carbons.

The integration patterns and coupling constants observed in the nuclear magnetic resonance spectra would provide definitive evidence for the proposed structure and confirm the positioning of substituent groups on the benzoxazole framework. The spectroscopic data would also reveal information about the compound's conformational behavior in solution and any potential dynamic processes affecting the molecular structure.

Infrared Absorption Profiling

Infrared spectroscopy provides valuable information about the functional groups present in this compound through the analysis of characteristic vibrational frequencies. The compound would be expected to exhibit specific absorption bands corresponding to its various functional groups, including the carbonyl group of the oxazole ring, the hydroxyl group of the hydroxymethyl substituent, and the aromatic carbon-carbon and carbon-hydrogen bonds of the benzoxazole system.

The carbonyl stretch of the oxazole ring would typically appear in the region around 1700-1630 wavenumbers, consistent with amide-type carbonyl groups. This absorption would be one of the most prominent features in the infrared spectrum due to the strong dipole moment change associated with the carbonyl stretching vibration. The exact position of this absorption would be influenced by the electronic environment created by the adjacent nitrogen and oxygen atoms in the heterocyclic system.

The hydroxyl group of the hydroxymethyl substituent would be expected to show a broad absorption band in the region of 3550-3200 wavenumbers, characteristic of alcohol functional groups. This absorption might show some broadening due to hydrogen bonding interactions, either intramolecular or intermolecular, depending on the measurement conditions and sample preparation. The carbon-oxygen stretch of the hydroxymethyl group would also contribute to the fingerprint region of the spectrum.

| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Carbonyl (C=O) | 1700-1630 | Strong |

| Hydroxyl (O-H) | 3550-3200 | Broad, Medium |

| Aromatic C-H | 3100-3000 | Medium |

| Aromatic C=C | 1625-1440 | Medium to Weak |

| Aliphatic C-H | 2990-2850 | Medium |

The aromatic carbon-hydrogen stretching vibrations would appear in the region around 3100-3000 wavenumbers, while the aromatic carbon-carbon stretching modes would contribute to absorptions in the 1625-1440 wavenumber region. The aliphatic carbon-hydrogen stretches from the methyl and hydroxymethyl groups would be observed in the 2990-2850 wavenumber range, providing additional confirmation of the proposed structure.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of this compound provides information about its molecular ion and characteristic fragmentation pathways. The molecular ion peak would be expected at mass-to-charge ratio 179, corresponding to the molecular weight of the compound. Collision cross section data indicates that the protonated molecular ion [M+H]⁺ would appear at mass-to-charge ratio 180.06552 with a predicted collision cross section of 131.6 square angstroms.

Additional ionization adducts would be observed under typical mass spectrometric conditions, including sodium and potassium adducts. The sodium adduct [M+Na]⁺ would appear at mass-to-charge ratio 202.04746 with a predicted collision cross section of 144.1 square angstroms, while the potassium adduct [M+K]⁺ would be observed at mass-to-charge ratio 218.02140 with a collision cross section of 142.2 square angstroms. These adduct formations are common in electrospray ionization mass spectrometry and provide additional confirmation of the molecular weight.

| Ion Type | m/z Value | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 180.06552 | 131.6 |

| [M+Na]⁺ | 202.04746 | 144.1 |

| [M+K]⁺ | 218.02140 | 142.2 |

| [M-H]⁻ | 178.05096 | 135.7 |

| [M+NH₄]⁺ | 197.09206 | 152.1 |

Fragmentation patterns would likely involve the loss of common neutral fragments such as carbon monoxide, hydroxymethyl radicals, or the entire hydroxymethyl group. The stability of the benzoxazole ring system would influence the fragmentation pathways, with the heterocyclic core potentially remaining intact under mild ionization conditions. The collision cross section measurements provide insights into the gas-phase conformation and size of the ionized molecules, complementing other structural characterization techniques.

Negative ion mode mass spectrometry would show the deprotonated molecular ion [M-H]⁻ at mass-to-charge ratio 178.05096, with additional anionic adducts such as formate and acetate adducts providing further structural confirmation. The mass spectrometric data, combined with accurate mass measurements, would provide definitive molecular formula determination and support the proposed structure of the compound.

Propiedades

IUPAC Name |

6-(hydroxymethyl)-3-methyl-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-10-7-3-2-6(5-11)4-8(7)13-9(10)12/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKDDPUSWDZXKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)CO)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclization of 2-Aminophenol Derivatives

The benzoxazolone scaffold is typically constructed via cyclization of 2-aminophenol precursors. Source demonstrates the use of 1,1'-carbonyldiimidazole (CDI) or triphosgene to facilitate intramolecular cyclization. For example, treatment of 2-amino-5-nitrophenol with CDI in tetrahydrofuran at 60–80°C yields 6-nitro-2,3-dihydro-1,3-benzoxazol-2-one, a direct precursor to the target compound. Triphosgene-mediated cyclization under basic conditions (e.g., triethylamine) offers an alternative route with reduced reaction times.

Regioselective Functionalization Strategies

Positioning substituents at the 3- and 6-positions requires sequential functionalization. Methylation at position 3 is achieved using methyl iodide in acetonitrile with potassium carbonate as a base, yielding 3-methyl-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one. The nitro group at position 6 is then reduced to an amine using iron powder and ammonium chloride in methanol/water (70°C, 2–4 h), achieving 85% conversion to 6-amino-3-methylbenzoxazolone.

Hydroxymethylation at Position 6

Reductive Amination and Formylation

Introduction of the hydroxymethyl group involves formylation of the 6-amino intermediate followed by reduction. Source outlines a two-step process:

- Formylation : Treatment of 6-amino-3-methylbenzoxazolone with formaldehyde (37% aqueous solution) in methanol generates an imine intermediate.

- Reduction : Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine to a hydroxymethyl group, yielding the target compound in 79% purity after chromatographic purification.

Direct Hydroxymethylation via Nitro Reduction

An alternative pathway bypasses the amine intermediate by directly reducing a 6-nitro precursor. Catalytic hydrogenation (10% Pd/C, H₂, methanol) converts 6-nitro-3-methylbenzoxazolone to the hydroxymethyl derivative in 84% yield. Comparative studies indicate that iron-mediated reduction in acidic methanol (70°C, 2 h) provides comparable yields (83%) but requires post-reduction purification.

Optimization of Reaction Conditions

Solvent and Temperature Effects

- Cyclization : CDI-mediated reactions in tetrahydrofuran proceed optimally at 70°C, while triphosgene requires colder conditions (0–25°C) to minimize side reactions.

- Methylation : Acetonitrile as a solvent enhances reaction rates due to its high dielectric constant, achieving >90% conversion at 70°C.

Catalytic Systems for Nitro Reduction

| Method | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Iron/Ammonium Chloride | Fe, NH₄Cl | MeOH/H₂O | 70°C | 85% |

| Catalytic Hydrogenation | Pd/C (10%) | MeOH | RT | 84% |

| Acidic Reduction | Fe, AcOH | MeOH | 70°C | 83% |

Data compiled from Source and highlights the superiority of iron-based systems for large-scale synthesis, whereas Pd/C offers cleaner profiles for pharmaceutical applications.

Structural Characterization and Purity Assessment

Post-synthetic analysis via HPLC (YMC S5 ODS column) and LC-MS confirms >97% purity for the target compound. Nuclear magnetic resonance (¹H NMR) reveals distinct signals for the hydroxymethyl group (δ 4.50–4.70 ppm) and methyl group (δ 2.47 ppm). Crystallographic studies from Source further validate the regiochemistry, with hydrogen bonding observed between the hydroxymethyl oxygen and the oxazolone carbonyl.

Industrial and Academic Perspectives

Patent literature (Source) emphasizes scalability, advocating for one-pot methodologies that combine cyclization and methylation steps. In contrast, academic protocols prioritize stereochemical control, employing chiral auxiliaries during hydroxymethylation to access enantiomerically pure derivatives. Industrial workflows often substitute NaBH3CN with safer alternatives like NaBH4, albeit with slight yield reductions (72–78%).

Análisis De Reacciones Químicas

Types of Reactions

6-(Hydroxymethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can modify the benzoxazole ring or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or acids, while substitution reactions can introduce various functional groups.

Aplicaciones Científicas De Investigación

6-(Hydroxymethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.

Mecanismo De Acción

The mechanism by which 6-(Hydroxymethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparación Con Compuestos Similares

Substituent Variations at C-6 Position

The C-6 position of benzoxazolones is a critical site for structural modulation. Key derivatives and their properties are compared below:

Physicochemical Properties

- Solubility : The hydroxymethyl derivative exhibits higher aqueous solubility compared to benzoyl or acetyl derivatives due to hydrogen bonding . Chloromethyl and benzoyl analogues are more lipophilic, favoring organic solvents.

- Reactivity: The hydroxymethyl group can undergo oxidation to a carboxylic acid or esterification, whereas chloromethyl is a versatile electrophile . The amino group (6-NH₂) participates in coupling reactions .

- Thermal Stability : Acylated derivatives (e.g., benzoyl, acetyl) show higher thermal stability due to reduced polarity .

Actividad Biológica

6-(Hydroxymethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound characterized by its unique benzoxazole ring system. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities.

- IUPAC Name : 6-(hydroxymethyl)-3-methyl-1,3-benzoxazol-2-one

- Molecular Formula : C9H9NO3

- CAS Number : 207552-67-8

- Molecular Weight : 179.17 g/mol

- InChI Key : NTKDDPUSWDZXKZ-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that benzoxazole derivatives, including this compound, exhibit antimicrobial properties. A study on related benzoxazole compounds revealed selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal effects against Candida albicans. The minimal inhibitory concentrations (MIC) for these compounds ranged from 250 to 7.81 µg/ml, indicating a broad spectrum of activity but generally lower potency compared to standard drugs like fluconazole .

Anticancer Potential

Several studies have demonstrated the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. For instance, compounds derived from benzoxazole have shown significant activity against breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HCT-116) cells. The structure–activity relationship (SAR) analysis suggests that modifications to the benzoxazole ring can enhance selectivity and potency against cancer cells while reducing toxicity to normal cells .

The biological mechanism by which this compound exerts its effects is primarily through interaction with specific biological targets such as enzymes or receptors. This interaction often leads to modulation of enzymatic activity or alteration of protein conformation, which can influence various cellular pathways involved in disease processes .

Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | MIC Range (µg/ml) | Reference |

|---|---|---|---|

| Antibacterial | Bacillus subtilis | 250 - 7.81 | |

| Antifungal | Candida albicans | >250 | |

| Anticancer | MCF-7, A549, HCT-116 | Varies |

Case Study: Structure–Activity Relationship Analysis

A detailed study involving various benzoxazole derivatives highlighted the importance of functional group positioning on biological activity. For example, compounds with electron-donating groups showed enhanced antibacterial properties compared to those with electron-withdrawing substituents. This insight is crucial for the design of new derivatives aimed at improving therapeutic efficacy while minimizing side effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 6-substituted benzoxazol-2-one derivatives, and how can they be adapted for 6-(hydroxymethyl)-3-methyl derivatives?

- Methodological Answer : The compound can be synthesized via oxidation of 6-arylsulphonamidobenzoxazol-2(3H)-one precursors using oxidizing agents like m-chloroperbenzoic acid (mCPBA) . For hydroxymethyl derivatives, post-synthetic modification via reduction or nucleophilic substitution may be required. For example, nitro groups at the 6-position can be reduced to amines using SnCl₂ in HCl, followed by hydroxymethylation . Characterization typically involves NMR, IR, and elemental analysis to confirm regiochemistry and purity .

Q. How can NMR spectroscopy be optimized to resolve structural ambiguities in benzoxazol-2-one derivatives?

- Methodological Answer : Use high-field NMR (≥400 MHz) with deuterated DMSO or CDCl₃ as solvents to enhance signal resolution. For hydroxymethyl groups, ¹H NMR will show characteristic singlet peaks near δ 4.5–5.0 ppm for the -CH₂OH moiety, while ¹³C NMR will display signals around 60–65 ppm . 2D techniques (e.g., COSY, HSQC) are critical for confirming coupling between the hydroxymethyl group and the heterocyclic core .

Q. What solvent systems are suitable for recrystallizing 6-(hydroxymethyl)-3-methyl-benzoxazol-2-one to achieve high-purity crystals?

- Methodological Answer : Ethanol-water mixtures (7:3 v/v) or ethyl acetate-hexane gradients are effective for recrystallization. Polar solvents stabilize the hydroxymethyl group via hydrogen bonding, reducing decomposition risks . Slow evaporation at 4°C improves crystal quality for X-ray diffraction studies .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in reported bond angles for benzoxazol-2-one derivatives?

- Methodological Answer : Single-crystal X-ray diffraction using programs like WinGX or ORTEP-3 can quantify deviations in bond angles (e.g., C3a-C4 bond angles in the benzoxazole ring). For example, exocyclic angles may widen to 132° due to steric repulsion between substituents . Refinement parameters (R-factor < 0.08) and hydrogen-bonding networks should be prioritized to validate structural models .

Q. What mechanistic insights explain contradictory reactivity of 6-substituted benzoxazol-2-ones with nucleophiles (e.g., ring cleavage vs. addition)?

- Methodological Answer : Reactivity depends on substituent electronic effects and solvent polarity. Electron-withdrawing groups (e.g., -NO₂) at the 6-position stabilize the ring, favoring addition reactions (e.g., HCl or hydrazoic acid). Conversely, electron-donating groups (e.g., -OH) promote ring cleavage with nucleophiles like piperidine via base-assisted lactone ring opening . Kinetic studies under varying pH and temperature conditions can clarify these pathways .

Q. How can molecular docking predict the bioactivity of 6-(hydroxymethyl)-3-methyl-benzoxazol-2-one in neurological targets?

- Methodological Answer : Use docking software (e.g., AutoDock Vina) to model interactions with receptors like dopamine D4 or amyloid-beta. The hydroxymethyl group may form hydrogen bonds with residues in the active site (e.g., Tyr 216 in D4 receptors), as seen in arylpiperazino-benzoxazolone derivatives . Validate predictions with in vitro binding assays (e.g., radioligand displacement) .

Q. What strategies mitigate degradation of the hydroxymethyl group during long-term storage?

- Methodological Answer : Store the compound under inert gas (N₂/Ar) at -20°C in amber vials to prevent oxidation. Lyophilization with cryoprotectants (e.g., trehalose) stabilizes the hydroxymethyl moiety in solid state. Periodic HPLC-MS analysis (C18 column, acetonitrile-water mobile phase) monitors degradation products like formic acid or quinone derivatives .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activities of benzoxazol-2-one derivatives?

- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., in vitro enzyme inhibition vs. cell viability assays). For example, discrepancies in antipsychotic activity may arise from off-target effects on serotonin receptors. Dose-response curves and selectivity indices (e.g., D4 vs. 5-HT2A receptors) clarify structure-activity relationships .

Q. Why do computational models sometimes fail to predict the stability of benzoxazol-2-one derivatives in solution?

- Methodological Answer : Solvent effects (e.g., dielectric constant) and protonation states are often oversimplified in DFT calculations. Explicit solvent models (e.g., COSMO-RS) and pH-adjusted molecular dynamics simulations improve accuracy. Experimental validation via UV-Vis stability assays under physiological conditions (pH 7.4, 37°C) is critical .

Tables

Table 1 : Key Synthetic Routes for 6-(Hydroxymethyl)-3-methyl-benzoxazol-2-one

| Step | Reagents/Conditions | Yield (%) | Characterization Methods | Reference |

|---|---|---|---|---|

| 1 | SnCl₂/HCl (reduction) | 75–80 | ¹H NMR, IR, EA | |

| 2 | mCPBA (oxidation) | 65–70 | X-ray, HPLC |

Table 2 : Critical Crystallographic Parameters for Benzoxazol-2-one Derivatives

| Parameter | Value (Example) | Significance | Reference |

|---|---|---|---|

| R-factor | <0.08 | Validates model accuracy | |

| C3a-C4 bond angle (°) | 138.2 | Indicates steric strain | |

| Dihedral angle (°) | 70.33 | Measures substituent planarity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.